1-(4-methylbenzyl)-4-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
1-(4-methylbenzyl)-4-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound belonging to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused bicyclic system, and various substituents that contribute to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-methylbenzyl)-4-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving hydrazines and pyrimidine derivatives under acidic or basic conditions.
Introduction of the piperazine moiety: This step involves the reaction of the pyrazolo[3,4-d]pyrimidine core with piperazine derivatives, often using nucleophilic substitution reactions.
Attachment of the 4-methylbenzyl and 4-methylphenoxyethyl groups: These substituents can be introduced through alkylation reactions using appropriate alkyl halides or alcohols in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques .
Chemical Reactions Analysis
1-(4-methylbenzyl)-4-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of certain bonds and the formation of smaller fragments.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: It is being investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: The compound can be used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 1-(4-methylbenzyl)-4-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(4-methylbenzyl)-4-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}-1H-pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds, such as:
1-(4-methylbenzyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound has a similar core structure but different substituents, leading to variations in its chemical and biological properties.
1-(4-methylbenzyl)-N-(3-(4-morpholinyl)propyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine:
The uniqueness of this compound lies in its specific combination of substituents, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-[4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl]-1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O/c1-20-3-7-22(8-4-20)18-32-26-24(17-29-32)25(27-19-28-26)31-13-11-30(12-14-31)15-16-33-23-9-5-21(2)6-10-23/h3-10,17,19H,11-16,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTITLUTOGSPLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)CCOC5=CC=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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